(2E,4E)-2-methyl-6-oxohepta-2,4-dienal (2E,4E)-2-methyl-6-oxohepta-2,4-dienal (E,E)-2-methyl-6-oxohepta-2,4-dienal is a heptadienal that is hepta-2,4-dienal substituted by an oxo group at position 6 and a methyl group at position 2. It is a heptadienal, a methyl ketone and an enone.
Brand Name: Vulcanchem
CAS No.: 195991-40-3
VCID: VC21286174
InChI: InChI=1S/C8H10O2/c1-7(6-9)4-3-5-8(2)10/h3-6H,1-2H3/b5-3+,7-4+
SMILES: CC(=O)C=CC=C(C)C=O
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol

(2E,4E)-2-methyl-6-oxohepta-2,4-dienal

CAS No.: 195991-40-3

Cat. No.: VC21286174

Molecular Formula: C8H10O2

Molecular Weight: 138.16 g/mol

* For research use only. Not for human or veterinary use.

(2E,4E)-2-methyl-6-oxohepta-2,4-dienal - 195991-40-3

Specification

Description (E,E)-2-methyl-6-oxohepta-2,4-dienal is a heptadienal that is hepta-2,4-dienal substituted by an oxo group at position 6 and a methyl group at position 2. It is a heptadienal, a methyl ketone and an enone.
CAS No. 195991-40-3
Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
IUPAC Name (2E,4E)-2-methyl-6-oxohepta-2,4-dienal
Standard InChI InChI=1S/C8H10O2/c1-7(6-9)4-3-5-8(2)10/h3-6H,1-2H3/b5-3+,7-4+
Standard InChI Key FDZCRHSDRBSPBW-HJIKTHEYSA-N
Isomeric SMILES CC(=O)/C=C/C=C(\C)/C=O
SMILES CC(=O)C=CC=C(C)C=O
Canonical SMILES CC(=O)C=CC=C(C)C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator